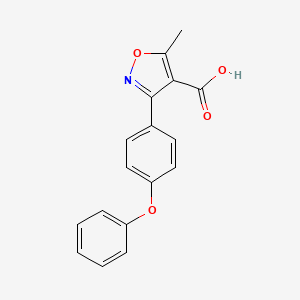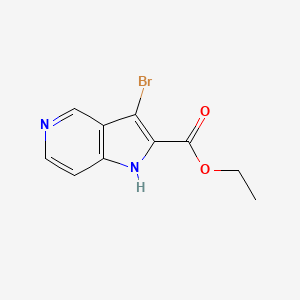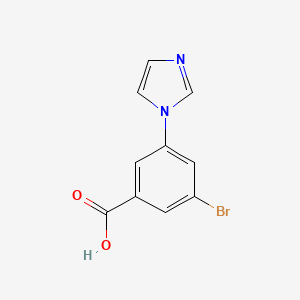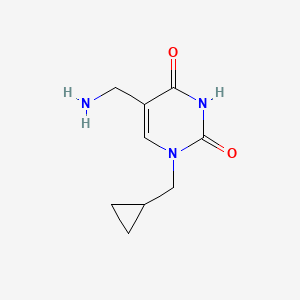
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is an organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a phenoxyphenyl group and a carboxylic acid group. It is a solid at room temperature and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves several steps. One common method includes the cyclization of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The process can be summarized as follows:
Cyclization: Ethyl acetoacetate is mixed with benzoyl chloride oxime in an ethanol solution. The mixture is cooled to 0°C, and sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so cooling is necessary to maintain the temperature around 10°C.
Hydrolysis: The reaction mixture is further adjusted to pH 9-9.5 and allowed to react at 10°C for 4 hours. Sodium hydroxide solution is then added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C. The mixture is then cooled, water is added, and the mixture is refluxed for 3 hours.
Purification: The reaction mixture is acidified with hydrochloric acid to pH 6, and the oil layer is removed. Activated carbon is added for decolorization, followed by filtration.
Analyse Des Réactions Chimiques
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Applications De Recherche Scientifique
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and phenoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid can be compared with other isoxazole derivatives:
3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: This compound has a trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: The bromine atom can introduce additional reactivity and binding affinity.
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid: The methoxy group can influence the compound’s electronic properties and solubility.
Propriétés
IUPAC Name |
5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCQGWRPAGSQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)


![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383078.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)
